8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine compound that features a cyclopropyl group and an azabicyclo[3.2.1]octane scaffold. This compound is of significant interest due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride typically involves the construction of the azabicyclo[3.2.1]octane core. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, are likely applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted azabicyclo[3.2.1]octane compounds.
Scientific Research Applications
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: The compound is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
- N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-7-5-9-3-4-10(6-7)12(9)8-1-2-8;;/h7-10H,1-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIWZBBORMWAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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